4-(4-Aminobutoxy)-1,2-difluorobenzene
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Overview
Description
4-(4-Aminobutoxy)-1,2-difluorobenzene is an organic compound characterized by the presence of an aminobutoxy group attached to a difluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobutoxy)-1,2-difluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-difluorobenzene and 4-aminobutanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Procedure: The 4-aminobutanol is reacted with 1,2-difluorobenzene in the presence of the base to form the desired product. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminobutoxy)-1,2-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The aminobutoxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the aminobutoxy group can yield oxo derivatives.
Reduction: Reduction can produce primary or secondary amines.
Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.
Scientific Research Applications
4-(4-Aminobutoxy)-1,2-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Aminobutoxy)-1,2-difluorobenzene involves its interaction with specific molecular targets. The aminobutoxy group can form hydrogen bonds with biological molecules, while the difluorobenzene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminobutoxy)-1,2-difluorobenzene: Unique due to the presence of both aminobutoxy and difluorobenzene groups.
4-(4-Aminobutoxy)-1,2-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine.
4-(4-Aminobutoxy)-1,2-dibromobenzene: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which can significantly influence the compound’s reactivity and interactions with biological targets. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C10H13F2NO |
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Molecular Weight |
201.21 g/mol |
IUPAC Name |
4-(3,4-difluorophenoxy)butan-1-amine |
InChI |
InChI=1S/C10H13F2NO/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,5-6,13H2 |
InChI Key |
DVGXSDZPIANOBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCN)F)F |
Origin of Product |
United States |
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